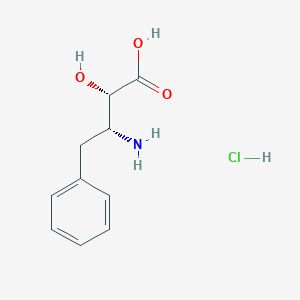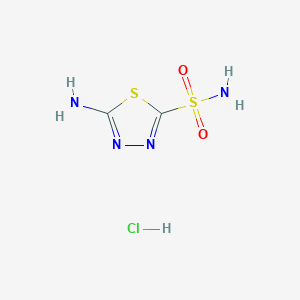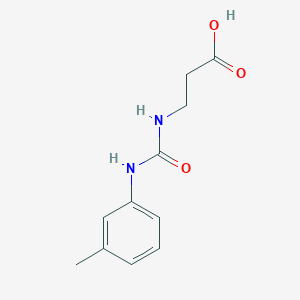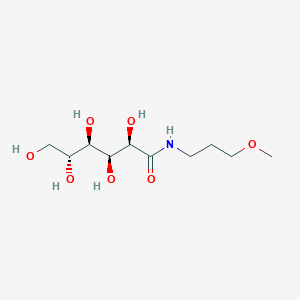![molecular formula C5H6N2O2 B135523 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 154186-56-8](/img/structure/B135523.png)
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione
Vue d'ensemble
Description
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione is a chemical compound with the molecular formula C7H8O2 . It is also known as Bicyclo[4.1.0]heptane-2,5-dione .
Synthesis Analysis
The synthesis of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione and its derivatives has been studied in the field of organic chemistry . For instance, various triketone type 4-HPPD inhibitors were synthesized and their herbicidal activity and corn safety were evaluated . In the course of synthetic studies, convenient methods were invented to synthesize novel benzoyl-substituted bicyclo[4.1.0]heptanediones .Molecular Structure Analysis
The molecular structure of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In the course of synthetic studies of triketones, novel benzoyl-substituted bicyclo[4.1.0]heptanediones were synthesized, and some of them showed excellent herbicidal activity against weeds in a corn field . The reaction of 2-Chloro-4-methylthioacetophenone with dioxane and aqueous sodium hypochlorite was used in one of the synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione include a molecular weight of 124.1372 . More detailed properties like melting point, boiling point, density, etc., are not explicitly mentioned in the sources retrieved.Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The heterocyclic system "2, 5-diazabicyclo [4. 1. 0] heptane" has been successfully synthesized and structurally analyzed. This bicyclic system is a mixture of interconverting enantiomeric half-chair conformers (Majchrzak, Kotelko, & Lambert, 1983).
Asymmetric Nitrogen Studies :
- Research on the twisting of 5- and 6-membered rings in bicyclic cis-diaziridines and diazabicyclohexanes reveals rapid processes even at low temperatures. This has implications for their structural properties and potential applications (Shustov et al., 1985).
Catalytic Enantioselective Desymmetrization :
- The bicyclo[4.1.0]heptane framework, found in several bioactive compounds, can undergo catalytic enantioselective desymmetrization. This process is crucial for the synthesis of these compounds and has significant implications for pharmaceutical research (Ray & Mukherjee, 2022).
Practical Synthesis for Medicinal Chemistry :
- The compound 2,5-diazabicyclo[2.2.1]heptane (DBH), which is structurally rigid, finds extensive application in medicinal chemistry and pharmaceutical research. A concise synthetic sequence for DBH has been developed, facilitating its use on a larger scale (Beinat et al., 2013).
Crystal Structure Analysis :
- The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, providing valuable insights into its potential applications in various scientific fields (Britvin & Rumyantsev, 2017).
Biologically Active Bridged Diazabicycloheptanes :
- The chemistry underlying the assembly of diazabicycloheptanes, specifically the 3,6 diazabicyclo[3.1.1]heptane and the 2,5-diazabicyclo[2.2.1]heptane ring systems, has been explored. These compounds show a myriad of biological activities, highlighting their importance in medical research (Murineddu et al., 2012).
Photoinduced Decarbonylative Rearrangement :
- The photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in synthesizing diazabicyclo[4.1.0]heptene skeletons has been reported. This approach is significant for synthesizing biologically active natural products (Wun et al., 2023).
Propriétés
IUPAC Name |
3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-4-2-1-3(2)5(9)7-6-4/h2-3H,1H2,(H,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDZQAANDBTZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601412 | |
| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
CAS RN |
154186-56-8 | |
| Record name | 3,4-Diazabicyclo[4.1.0]heptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20601412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
